N-(2-methoxyphenyl)-2-[1-(naphthalen-1-ylcarbonyl)-3-oxopiperazin-2-yl]acetamide
Description
This compound features a 2-methoxyphenyl acetamide core linked to a 3-oxopiperazin-2-yl moiety substituted with a naphthalen-1-ylcarbonyl group. The naphthalene group may enhance lipophilicity, while the 3-oxopiperazine ring could contribute to hydrogen-bonding interactions .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[1-(naphthalene-1-carbonyl)-3-oxopiperazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4/c1-31-21-12-5-4-11-19(21)26-22(28)15-20-23(29)25-13-14-27(20)24(30)18-10-6-8-16-7-2-3-9-17(16)18/h2-12,20H,13-15H2,1H3,(H,25,29)(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAFETTUNFGJDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CC2C(=O)NCCN2C(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-2-[1-(naphthalen-1-ylcarbonyl)-3-oxopiperazin-2-yl]acetamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C19H20N2O3
- Molecular Weight : 320.37 g/mol
The compound contains a methoxyphenyl group, a naphthalenylcarbonyl moiety, and a piperazine ring, which contribute to its diverse biological activities.
Biological Activity Overview
Research indicates that this compound exhibits various pharmacological effects, including:
- Antiproliferative Activity : The compound has shown potential as a histone deacetylase (HDAC) inhibitor, which is crucial in cancer therapy due to its role in regulating gene expression and cell cycle progression. Studies have indicated that derivatives of this compound can inhibit cancer cell proliferation in vitro .
- Antidiabetic Properties : The synthesis of isoindolinone derivatives from this compound has been linked to the development of antidiabetic agents, showcasing its utility in metabolic disorders .
The biological activity of this compound is primarily mediated through:
- HDAC Inhibition : By inhibiting HDACs, the compound alters histone acetylation levels, leading to changes in gene expression that can suppress tumor growth .
- Receptor Interactions : The compound may interact with various receptors, including α1-adrenoceptors, contributing to hypotensive effects as observed in related studies of similar compounds .
Table 1: Summary of Biological Activities
Case Study 1: Antiproliferative Effects
In a study evaluating the antiproliferative effects of this compound on various cancer cell lines, the compound demonstrated significant inhibition of cell proliferation at micromolar concentrations. The mechanism was attributed to HDAC inhibition, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes.
Case Study 2: Antidiabetic Potential
Another investigation focused on the synthesis of related isoindolinone derivatives showed promising results in lowering blood glucose levels in diabetic animal models. The study highlighted the importance of structural modifications in enhancing biological activity and selectivity towards specific targets.
Comparison with Similar Compounds
Structural and Functional Insights
- Naphthalene vs. Simpler Aromatics: The naphthalen-1-ylcarbonyl group in the target compound distinguishes it from analogs like N-(2-chlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide and N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide .
- 3-Oxopiperazine Modifications : Replacement of the naphthalenylcarbonyl group with chloroacetyl (as in 2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methoxyphenyl)acetamide ) introduces electrophilic reactivity, which might influence metabolic stability or covalent target binding.
- Aryl Substituent Effects : The 2-methoxyphenyl group is conserved in the target compound and analog 39 , but analog 39’s quinazoline-sulfonyl substituent confers distinct electronic and steric properties, possibly explaining its anti-cancer efficacy.
Pharmacological Implications
- Anti-Cancer Potential: Analog 39 (N-(2-methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)acetamide) demonstrated significant activity against HCT-1, SF268, and MCF-7 cell lines . The target compound’s naphthalene group may similarly modulate kinase or tubulin interactions, though empirical data are needed.
- Solubility and Bioavailability : The target compound’s higher molecular weight and logP compared to N-(2-chlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide suggest trade-offs between permeability and solubility. Structural simplification (e.g., removal of naphthalene) in analogs improves solubility but may reduce target affinity.
Q & A
Q. What are the key steps and optimized reaction conditions for synthesizing N-(2-methoxyphenyl)-2-[1-(naphthalen-1-ylcarbonyl)-3-oxopiperazin-2-yl]acetamide?
The synthesis typically involves multi-step routes, including:
- Coupling reactions : Use of potassium carbonate (K₂CO₃) in acetone to facilitate amide bond formation .
- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) for solubility and reactivity .
- Temperature control : Reactions often proceed at room temperature or under moderate heating (40–60°C) to avoid side products .
- Purification : Column chromatography or recrystallization to isolate the pure compound, with yields optimized by adjusting reaction times (3–24 hours) . Analytical techniques like NMR and HPLC are critical for verifying purity (>95%) and structural integrity .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm functional groups and regiochemistry, with methoxyphenyl protons appearing at δ 3.8–4.0 ppm and naphthalene aromatic signals at δ 7.4–8.2 ppm .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, using acetonitrile/water gradients .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 462.18) .
Q. What are the common degradation pathways or stability concerns for this compound under storage conditions?
- Hydrolysis : The 3-oxopiperazin-2-yl group is sensitive to moisture, requiring anhydrous storage (e.g., desiccators with silica gel) .
- Oxidation : Exposure to light or oxygen may degrade the naphthalen-1-ylcarbonyl moiety; stability is enhanced by storing in amber vials under inert gas (N₂/Ar) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data versus solution-phase NMR structures for this compound?
- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks (e.g., N–H⋯O interactions forming R₂²(10) dimers) .
- Dynamic NMR Studies : Assess conformational flexibility in solution, such as rotational barriers of the methoxyphenyl group .
- Computational Modeling : Density Functional Theory (DFT) calculations reconcile discrepancies by comparing optimized geometries with experimental data .
Q. What strategies are effective for probing structure-activity relationships (SAR) in biological assays?
- Functional Group Modifications :
- Replace the naphthalen-1-ylcarbonyl group with other aryl carbonyls to assess binding affinity .
- Vary the methoxyphenyl substituent (e.g., para vs. ortho positions) to study steric effects .
- In Vitro Assays : Test derivatives against target enzymes (e.g., kinases or proteases) using fluorescence polarization or SPR to quantify IC₅₀ values .
- Molecular Docking : Predict binding modes with proteins like COX-2 or PI3K, guided by crystallographic data of similar acetamides .
Q. How can researchers address low bioavailability in preclinical models for this compound?
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility .
- Nanoparticle Encapsulation : Use PLGA or liposomal carriers to improve pharmacokinetics in rodent models .
- Metabolic Stability Assays : Incubate with liver microsomes to identify cytochrome P450-mediated degradation hotspots .
Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?
- Transcriptomic Profiling : RNA-seq or qPCR to identify differentially expressed genes in treated cell lines .
- Knockout Models : Use CRISPR-Cas9 to silence putative targets (e.g., NF-κB or STAT3) and assess rescue effects .
- Pull-Down Assays : Biotinylated probes coupled with streptavidin beads isolate binding proteins for MS identification .
Data Analysis & Reproducibility
Q. How should researchers interpret conflicting bioactivity data across different cell lines or assays?
- Dose-Response Curves : Ensure consistency in IC₅₀ calculations by using standardized protocols (e.g., GraphPad Prism for nonlinear regression) .
- Cell Line Authentication : STR profiling to rule out cross-contamination .
- Assay Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) to normalize inter-experiment variability .
Q. What statistical methods are appropriate for analyzing SAR datasets with high dimensionality?
- Principal Component Analysis (PCA) : Reduces variables (e.g., substituent polarity, logP) to identify dominant factors .
- Machine Learning : Random Forest or SVM models predict bioactivity from molecular descriptors (e.g., Morgan fingerprints) .
Structural & Computational Insights
Q. How do crystal packing interactions influence the compound’s physicochemical properties?
- Hydrogen Bonding : N–H⋯O bonds in the asymmetric unit stabilize the lattice, affecting solubility and melting points .
- Pi-Stacking : Naphthalene-phenyl interactions contribute to low aqueous solubility, necessitating co-solvents (e.g., DMSO) in formulations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
